tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride

Orthogonal protection Sequential deprotection Spirocyclic diamine building block

Medicinal chemistry teams requiring sequential, divergent functionalisation at two distinct nitrogen positions face a synthetic bottleneck with mono-protected 1,6-diazaspiro[3.3]heptane analogs. This compound eliminates that limitation through its orthogonal Boc/benzyl protection pair: the Boc group is cleaved under acidic conditions without disturbing N1-benzyl, and the benzyl group is subsequently removed via hydrogenolysis without affecting the N6 position. - Orthogonal Protection: Enables two-step sequential diversification (N6 then N1) unachievable with mono-protected or bis-homogeneously protected analogs - Commercial Purity: 98% minimises confounding assay artefacts - Salt Form: Hydrochloride provides defined stoichiometry, enhanced bench-top stability, and aqueous solubility for biological assay preparation - Scalability: Demonstrated kilogram-scale synthesis supports progression from in vitro screening to in vivo pharmacology

Molecular Formula C17H25ClN2O2
Molecular Weight 324.8 g/mol
Cat. No. B12982593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride
Molecular FormulaC17H25ClN2O2
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCN2CC3=CC=CC=C3.Cl
InChIInChI=1S/C17H24N2O2.ClH/c1-16(2,3)21-15(20)18-12-17(13-18)9-10-19(17)11-14-7-5-4-6-8-14;/h4-8H,9-13H2,1-3H3;1H
InChIKeyTYXDLCLCOFHNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride Overview


tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride (CAS 2204750-86-5) is a member of the angular 1,6-diazaspiro[3.3]heptane family—a class of rigid, three-dimensional spirocyclic diamines that have gained prominence as non-classical bioisosteres in drug discovery programs [1]. The compound features a spiro[3.3]heptane core decorated with two distinct N-protecting groups: a benzyl group at N1 and a tert-butoxycarbonyl (Boc) group at N6, furnished as the hydrochloride salt. This differential protection enables sequential, selective deprotection and orthogonal functionalisation, a capability that distinguishes it from simple bis-protected or unprotected analogs. The hydrochloride salt form is available commercially at 98% purity .

tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride – Why Generic Analogs Cannot Substitute


Direct substitution of this compound with structurally related 1,6-diazaspiro[3.3]heptane variants (e.g., the bis-free amine, bis-Boc protected, or 6-benzyl regioisomer) is not chemically equivalent because the core scaffold's utility depends on the specific orthogonal pairing of the benzyl and Boc protecting groups [1]. The benzyl group (N1) is stable to acidic conditions used for Boc removal, while the Boc group (N6) withstands hydrogenolysis conditions used for benzyl cleavage—a property not shared by bis-benzylic, bis-carbamate, or mono-protected comparators [1]. Furthermore, the hydrochloride salt form provides defined stoichiometry, enhanced bench-top stability, and greater aqueous solubility compared to the free base or oxalate salts commonly encountered for close analogs . Quantitative evidence presented below demonstrates that the compound's orthogonal protection capability, commercial purity, scalability, and conformational rigidity collectively constitute a unique profile that generic substitution cannot replicate.

tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride – Quantitative Evidence vs. Analogs


Orthogonal Boc/Benzyl Deprotection Advantage

The compound's Boc group (N6) can be removed under acidic conditions (e.g., 4M HCl in dioxane, 0 °C to RT, 2–4 h) while leaving the benzyl group (N1) intact. Conversely, hydrogenolysis (H₂, Pd/C, atmospheric pressure) cleaves the benzyl group without affecting the Boc-protected N6 [1]. In contrast, 1-benzyl-1,6-diazaspiro[3.3]heptane (CAS 1223573-42-9, free base/oxalate) offers only a single benzyl protecting group, precluding selective N6 deprotection; tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate (CAS 1431868-60-8) lacks the benzyl group, preventing selective N1 manipulation [1]. This orthogonal pairing is explicitly cited in the literature as a key design feature enabling selective functionalisation of spirocyclic diamines [2].

Orthogonal protection Sequential deprotection Spirocyclic diamine building block

Hydrochloride Salt Purity Advantage

Commercially supplied tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride is available at 98% purity (CAS 2204750-86-5) . The nearest commercially available comparator, 1-benzyl-1,6-diazaspiro[3.3]heptane oxalate (CAS 1374659-14-9), is typically supplied at >95% purity (minimum), with a typical batch COA value of >95% . The absolute purity differential of ≥3% is significant for building block procurement in library synthesis, where intermediate purification steps can substantially impact overall campaign timelines and yields.

Purity comparison Salt form selection Pre-weighed building block

Kilogram-Scale Synthesis Support

The free-base precursor (tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate, CAS 1431868-59-5) has documented kilogram-scale synthesis experience , indicating that the synthetic route is robust and scalable beyond typical milligram-to-gram laboratory quantities. In contrast, many functionally related spirocyclic diamines (e.g., 6-benzyl-1,6-diazaspiro[3.3]heptane, CAS 1514564-22-7) are predominantly available only on a gram scale from commercial sources . This scale differential is critical for programs transitioning from hit-to-lead (requiring 1–10 g) to lead optimisation and preclinical toxicology (requiring 100 g–kg).

Kilogram-scale synthesis Supply security Preclinical development

Conformational Rigidity vs. Piperazine Analogs

The spiro[3.3]heptane core imposes a rigid, defined angle between the two nitrogen atoms, placing the N1 and N6 substituent exit vectors orthogonal to the neighbouring carbon-centered vectors—a geometric feature explicitly highlighted as valuable for achieving target selectivity in medicinal chemistry [1]. In contrast, piperazine—a commonly employed flexible diamine bioisostere—exhibits multiple low-energy conformations with variable N–N distances and vector angles. Quantitative in silico studies on related 1-oxa-2,6-diazaspiro[3.3]heptane have demonstrated that the spirocyclic scaffold can serve as a potential piperazine bioisostere with modified physicochemical descriptors, including dipole moment and N–N bond distance, while the rigid scaffold restricts conformational freedom compared to flexible piperazine [2]. While these in silico data are for a closely related oxa-analogue, they provide class-level support for the conformational differentiation of the 1,6-diazaspiro[3.3]heptane scaffold relative to flexible diamines.

Bioisostere Exit vector geometry Conformational restriction

tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride – Optimal Applications


Sequential Divergent Library Synthesis

Medicinal chemistry teams requiring divergent functionalisation at two distinct nitrogen positions can leverage the orthogonal Boc/benzyl protection. The Boc group is removed first under acidic conditions (HCl/dioxane), allowing selective N6 functionalisation (e.g., amidation, sulfonylation, reductive amination). Subsequent hydrogenolytic cleavage of the benzyl group liberates N1 for a second, independent diversification step [1]. This two-step sequential strategy is not achievable with mono-protected 1,6-diazaspiro[3.3]heptane analogs, which restrict the accessible chemical space to a single functionalisation sequence.

Kinase Inhibitor Scaffold with Defined Exit Vectors

The rigid 1,6-diazaspiro[3.3]heptane core has been validated crystallographically as a scaffold for ATP-mimetic kinase inhibitors, where the orthogonal exit vectors enable simultaneous engagement of the hinge-binding region and the ribose pocket or P-loop [2]. The differential Boc/benzyl protection allows systematic exploration of substituent effects at N1 and N6 without cross-reactivity, accelerating SAR campaigns for kinase selectivity profiling.

Bioisosteric Replacement of Piperazine

For programs seeking to replace flexible piperazine motifs with a conformationally constrained alternative that may improve target selectivity and ADME properties, the 1,6-diazaspiro[3.3]heptane scaffold offers a three-dimensional, sp³-rich core [3]. The hydrochloride salt form provides enhanced aqueous solubility for biological assay preparation compared to the free base, while the high commercial purity (98%) minimises confounding assay artefacts from impurities . The demonstrated kilogram-scale synthesis further supports progression from in vitro screening to in vivo pharmacology .

Parallel Synthesis for Fragment-Based Drug Discovery

The combination of orthogonal protection, high purity (98%), and demonstrated scalability makes this compound an ideal core building block for parallel library production in fragment elaboration campaigns . Fragment hits identified from spiro[3.3]heptane-based libraries can be rapidly diversified at either nitrogen centre without protecting group manipulation, reducing the number of synthetic steps and increasing library throughput [1].

Quote Request

Request a Quote for tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.